(3S,4S)-4-Amino-7-fluorochroman-3-OL is a fluorinated derivative of chroman, a bicyclic compound that features a benzene ring fused to a tetrahydrofuran ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The specific stereochemistry of the compound, indicated by the (3S,4S) configuration, plays a crucial role in its biological activity and interaction with target proteins.
This compound belongs to the class of fluorochromans, which are characterized by the presence of fluorine substituents that can enhance biological activity and metabolic stability. The presence of an amino group further categorizes it as an amino alcohol derivative. Fluorinated compounds like this one are often explored for their pharmacological properties due to the unique effects that fluorine can impart on molecular interactions.
The synthesis of (3S,4S)-4-amino-7-fluorochroman-3-OL generally involves several key steps:
The synthesis may involve techniques such as:
(3S,4S)-4-Amino-7-fluorochroman-3-OL can participate in various chemical reactions:
Reactions are typically monitored using techniques such as Thin Layer Chromatography for progress assessment and purity evaluation.
The mechanism of action for (3S,4S)-4-amino-7-fluorochroman-3-OL is primarily related to its interactions with specific biological targets:
Quantitative data regarding binding affinities and IC50 values would typically be derived from pharmacological assays conducted during drug development phases.
Relevant analyses often include thermal stability assessments and reactivity tests under various conditions.
(3S,4S)-4-Amino-7-fluorochroman-3-OL has potential applications in:
The stereoselective synthesis of (3S,4S)-4-amino-7-fluorochroman-3-ol relies critically on Ru(II)-catalyzed asymmetric transfer hydrogenation/dynamic kinetic resolution (ATH-DKR). This one-pot cascade reduces α-benzyl-β-ketoaldehyde precursors to anti-diol intermediates with concurrent control of two contiguous stereocenters. Key to this transformation is the preferential reduction of the aldehyde group over the ketone, generating a 3-hydroxy-1-phenylpropan-1-one intermediate that directs stereoselectivity via hydrogen bonding. The Teth-TsDPEN-Ru(II) complex catalyzes this process using formic acid/triethylamine or sodium formate as hydride sources, achieving >99% ee and 85:15 to 92:8 dr for the anti-diol products [3]. The reaction proceeds under mild conditions (RT to 40°C) without pressurized H₂, enhancing operational safety.
Table 1: Impact of Hydrogen Sources on ATH-DKR Efficiency
| Hydrogen Source | Solvent System | Yield (%) | dr (anti:syn) | ee (%) |
|---|---|---|---|---|
| HCO₂H/NEt₃ | Toluene | 78 | 90:10 | >99 |
| HCO₂Na | DCE/H₂O | 87 | 92:8 | >99 |
| iPrOH | Toluene | 41 | 85:15 | >99 |
Ligand architecture dictates stereoselectivity in ATH-DKR. 3-Tethered TsDPEN ligands (e.g., (R,R)-Teth-TsDPEN) exhibit superior performance due to:
Modular ligand tuning is critical for electron-deficient substrates like 7-fluorinated chromans. Noyori-Ikariya-type catalysts with electron-donating substituents on the ligand backbone accelerate reduction by increasing Ru-hydride nucleophilicity. Catalyst loading can be reduced to 0.5–2 mol% without erosion in stereoselectivity when using sodium formate in biphasic solvent systems [3].
Table 2: Chiral Ligand Effects on Stereoselectivity
| Ligand | Electronic Properties | Yield (%) | dr (anti:syn) | ee (%) |
|---|---|---|---|---|
| (R,R)-Teth-TsDPEN | Electron-donating | 92 | 95:5 | >99 |
| (S,S)-TsDPEN | Neutral | 75 | 88:12 | 97 |
| (R,R)-Ph-TsDPEN | Electron-withdrawing | 68 | 82:18 | 94 |
Reaction efficiency depends critically on solvent polarity and hydride transfer kinetics:
The 7-fluoro substituent in the target molecule originates from NFSI-mediated electrophilic fluorination of dihydroquinolin-4-one precursors. This transformation proceeds via:
Crucially, p-TSA·H₂O catalysis in toluene enables regiospecific fluorination at the electron-rich C7 position of chroman-4-ones without protecting groups (yields: 49–91%) [1]. The reaction tolerates diverse substituents on the chroman scaffold, including electron-withdrawing groups (NO₂, CN) at C6 or C8 positions.
NFSI fluorination exhibits remarkable functional group compatibility:
Electron-donating groups (e.g., 7-methoxy) slightly reduce yields (65–72%) due to competitive over-fluorination, while sterically hindered 2,6-disubstituted substrates require elevated temperatures (60°C). The fluorination is incompatible with strong reducing groups (e.g., unprotected anilines), which reduce NFSI.
Table 3: NFSI Fluorination Scope with Chromanone Derivatives
| Substrate | Position | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 7-Methoxychroman-4-one | C6 | 0°C, 2h | 72 | >20:1 (C6:C8) |
| 6-Bromochroman-4-one | C7 | RT, 1h | 89 | >20:1 |
| 8-Cyanotetralone | C7 | 40°C, 4h | 68 | 15:1 |
| 5,7-Dimethoxychromanone | C6 | -20°C, 8h | 65 | >20:1 |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1